3-hydroxy-5-phenyl-1-(2-phenylethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-5-PHENYL-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core with various substituents, including phenyl, thiophene, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-PHENYL-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrrolone core through cyclization reactions.
- Introduction of the phenyl and thiophene groups via substitution reactions.
- Hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl or thiophene derivatives.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery due to its structural complexity and functional groups.
- Investigated for its interactions with biological macromolecules.
Medicine
- Potential therapeutic applications due to its bioactive functional groups.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Potential use in the development of new materials with unique properties.
- Investigated for its applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-PHENYL-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-5-PHENYL-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other pyrrolone derivatives, such as:
- 3-HYDROXY-5-PHENYL-1-(2-PHENYLETHYL)-4-(FURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-5-PHENYL-1-(2-PHENYLETHYL)-4-(PYRIDINE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
- The presence of the thiophene group may impart unique electronic properties compared to other similar compounds.
- The combination of hydroxy, phenyl, and thiophene groups may result in unique reactivity and potential applications.
Properties
Molecular Formula |
C23H19NO3S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-hydroxy-2-phenyl-1-(2-phenylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H19NO3S/c25-21(18-12-7-15-28-18)19-20(17-10-5-2-6-11-17)24(23(27)22(19)26)14-13-16-8-3-1-4-9-16/h1-12,15,20,26H,13-14H2 |
InChI Key |
RLSQEJGNVSFWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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